N-propyl-3-Pyridinamine Dihydrochloride

Description

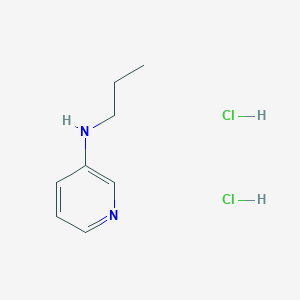

N-Propyl-3-Pyridinamine Dihydrochloride is a pyridine derivative with a propylamine substituent at the 3-position, stabilized as a dihydrochloride salt. Dihydrochloride salts are commonly employed to enhance water solubility and stability for compounds used in pharmaceuticals or chemical synthesis . For instance, dihydrochloride salts like putrescine dihydrochloride and cadaverine dihydrochloride are prepared by dissolving free bases in hydrochloric acid, a method likely applicable here .

Properties

Molecular Formula |

C8H14Cl2N2 |

|---|---|

Molecular Weight |

209.11 g/mol |

IUPAC Name |

N-propylpyridin-3-amine;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-2-5-10-8-4-3-6-9-7-8;;/h3-4,6-7,10H,2,5H2,1H3;2*1H |

InChI Key |

CXPYMIMNVBGIHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CN=CC=C1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-3-Pyridinamine Dihydrochloride typically involves the alkylation of 3-pyridinamine with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often crystallized and purified through recrystallization techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-propyl-3-Pyridinamine Dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form N-propyl-3-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-propyl-3-pyridinecarboxylic acid.

Reduction: Various amine derivatives.

Substitution: Different alkyl or aryl substituted pyridinamine derivatives.

Scientific Research Applications

N-propyl-3-Pyridinamine Dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of N-propyl-3-Pyridinamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridine-Based Dihydrochlorides

- Oxamide, N-[3-[(2-Mercaptoethyl)Amino]Propyl]-N'-(3-Pyridyl)-, Dihydrochloride (): This compound shares the pyridine moiety and dihydrochloride salt form but includes additional mercaptoethyl and oxamide groups.

Alkylamine Dihydrochlorides

- 3-Dimethylaminopropyl Chloride Hydrochloride (): Structural similarities include the propylamine backbone and dihydrochloride salt. However, the dimethylamino and chlorine substituents alter reactivity. The molecular weight (158.07 g/mol) and melting point (141–144°C) of this compound suggest higher crystallinity compared to N-Propyl-3-Pyridinamine Dihydrochloride, which likely has a lower melting point due to reduced branching .

Azoamidine Dihydrochlorides ():

Compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride are polymerization initiators. Their azo and amidine groups contrast with the pyridine-amine structure of this compound, highlighting divergent applications (e.g., industrial synthesis vs.

Solubility and Stability

Dihydrochloride salts generally exhibit high water solubility, as seen in putrescine dihydrochloride (1000 mg/L stock solutions prepared in deionized water) . This compound is expected to follow this trend, enabling its use in aqueous formulations.

Molecular Weight and Reactivity

- Estimated Molecular Weight: Assuming the formula C₈H₁₃N₂·2HCl, the molecular weight is ~193.92 g/mol. This is higher than 3-Dimethylaminopropyl Chloride Hydrochloride (158.07 g/mol) but lower than complex azoamidines (>250 g/mol) .

- Reactivity :

The primary amine group in this compound may facilitate nucleophilic substitution or coordination chemistry, unlike the azoamidines’ radical-generating properties .

Comparative Data Table

Key Differentiators

- Functional Groups : The pyridine ring distinguishes this compound from aliphatic diamines (e.g., putrescine) and azoamidines, influencing electronic properties and reactivity.

- Salt Form: Compared to mono-hydrochloride salts (e.g., trientine hydrochloride ), the dihydrochloride form enhances solubility but may require pH adjustment for biological use.

Biological Activity

N-propyl-3-pyridinamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound operates primarily through its interactions with specific enzymes and receptors. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The precise pathways and molecular targets are contingent upon the specific application and context of use, which is crucial for understanding its therapeutic potential.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, related pyridine derivatives have shown efficacy against both gram-positive and gram-negative bacteria, indicating a potential for use in treating infections caused by multidrug-resistant strains .

- Cytotoxicity : Research indicates that certain pyridine derivatives can exhibit cytotoxic effects on cancer cells. The structure-activity relationship (SAR) studies highlight that modifications in the pyridine ring can enhance or diminish these effects, making it essential to optimize the chemical structure for maximum efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Alkyl Substituents : The presence of propyl groups has been linked to improved interaction with biological targets compared to shorter alkyl chains. This suggests that the length and branching of alkyl substituents can significantly influence activity.

- Pyridine Ring Modifications : Variations in the position and type of substituents on the pyridine ring can alter the compound's binding affinity to target enzymes and receptors, impacting its overall biological efficacy .

Case Studies

Several studies have explored the biological activity of pyridine derivatives similar to this compound:

- Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting that this compound could have similar properties .

- Cancer Cell Cytotoxicity : In vitro studies demonstrated that specific pyridine derivatives induced apoptosis in various cancer cell lines. The mechanism involved disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-methyl-4-Pyridinamine | Antimicrobial, potential CNS effects | Similar structure with slight modifications |

| 4-Aminopyridine | Used in multiple sclerosis treatment | Established therapeutic applications |

| N-propyl-3-Pyridinamine | Antimicrobial potential, cytotoxicity in cancer | Focused on optimizing structure for efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.